molecular formula C17H24ClNO B13492489 rel-(2R)-2-phenyl-2-(piperidin-1-yl)cyclohexan-1-one hydrochloride

rel-(2R)-2-phenyl-2-(piperidin-1-yl)cyclohexan-1-one hydrochloride

Cat. No.: B13492489
M. Wt: 293.8 g/mol
InChI Key: JDHJMSVHTHVZNI-UNTBIKODSA-N
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Description

rel-(2R)-2-phenyl-2-(piperidin-1-yl)cyclohexan-1-one hydrochloride: is a chemical compound with the molecular formula C11H20ClNO and a molecular weight of 217.74 g/mol . This compound is often used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2R)-2-phenyl-2-(piperidin-1-yl)cyclohexan-1-one hydrochloride typically involves the following steps:

    Formation of the Cyclohexanone Ring: The initial step involves the formation of the cyclohexanone ring through a cyclization reaction.

    Introduction of the Piperidine Group: The piperidine group is introduced via a nucleophilic substitution reaction.

    Phenyl Group Addition: The phenyl group is added through a Friedel-Crafts alkylation reaction.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions in a controlled manner.

    Purification Steps: The compound is purified using techniques such as recrystallization, distillation, and chromatography.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

rel-(2R)-2-phenyl-2-(piperidin-1-yl)cyclohexan-1-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated compounds, alkylated compounds.

Scientific Research Applications

rel-(2R)-2-phenyl-2-(piperidin-1-yl)cyclohexan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of rel-(2R)-2-phenyl-2-(piperidin-1-yl)cyclohexan-1-one hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to pain perception, inflammation, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)cyclohexan-1-one: Similar structure but lacks the phenyl group.

    4-(Piperidin-1-yl)cyclohexan-1-one: Similar structure but with the piperidine group at a different position.

    2-Phenylcyclohexanone: Similar structure but lacks the piperidine group.

Uniqueness

rel-(2R)-2-phenyl-2-(piperidin-1-yl)cyclohexan-1-one hydrochloride is unique due to the presence of both the phenyl and piperidine groups, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and pathways, making it valuable in various research applications.

Properties

Molecular Formula

C17H24ClNO

Molecular Weight

293.8 g/mol

IUPAC Name

(2R)-2-phenyl-2-piperidin-1-ylcyclohexan-1-one;hydrochloride

InChI

InChI=1S/C17H23NO.ClH/c19-16-11-5-6-12-17(16,15-9-3-1-4-10-15)18-13-7-2-8-14-18;/h1,3-4,9-10H,2,5-8,11-14H2;1H/t17-;/m1./s1

InChI Key

JDHJMSVHTHVZNI-UNTBIKODSA-N

Isomeric SMILES

C1CCN(CC1)[C@]2(CCCCC2=O)C3=CC=CC=C3.Cl

Canonical SMILES

C1CCN(CC1)C2(CCCCC2=O)C3=CC=CC=C3.Cl

Origin of Product

United States

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